

Spectroscopic Profile of 3-Chloro-2-nitrophenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-Chloro-2-nitrophenol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Chloro-2-nitrophenol** (CAS No: 17802-02-7), a molecule of interest in various chemical and pharmaceutical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of such compounds.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **3-Chloro-2-nitrophenol**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (400 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.45	s	-	1H	-OH
7.39	t	8.0	1H	Ar-H
7.06-7.10	m	-	2H	Ar-H

¹³C NMR (100 MHz, CDCl₃)[1]

Chemical Shift (δ) ppm	Assignment
155.1	C-OH
134.8	C-NO ₂
134.7	C-Cl
129.5	Ar-C
124.0	Ar-C
118.5	Ar-C

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

No experimental IR spectrum for **3-Chloro-2-nitrophenol** was found in the searched literature. The following are predicted characteristic absorption bands based on the functional groups present and data from similar compounds like nitrophenols.

Wavenumber (cm ⁻¹)	Intensity	Vibration
~3400	Broad, Medium	O-H stretch (phenolic)
~3100-3000	Medium-Weak	C-H stretch (aromatic)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1530	Strong	N-O asymmetric stretch (nitro group)
~1350	Strong	N-O symmetric stretch (nitro group)
~1200	Medium	C-O stretch (phenolic)
~750	Strong	C-Cl stretch

Table 3: Mass Spectrometry (MS) Data (Predicted)

No experimental mass spectrum for **3-Chloro-2-nitrophenol** was found in the searched literature. The following are predicted key mass-to-charge ratios (m/z) based on the molecular weight and expected fragmentation patterns.

m/z	Relative Intensity	Proposed Fragment
173/175	High	[M] ⁺ (Molecular ion, showing isotopic pattern for Cl)
143/145	Medium	[M-NO] ⁺
127/129	Medium	[M-NO ₂] ⁺
99	Medium	[M-NO ₂ -CO] ⁺
63	Medium	[C ₅ H ₃] ⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory

practices for the analysis of small aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

- Approximately 5-10 mg of **3-Chloro-2-nitrophenol** is accurately weighed and dissolved in ~0.6 mL of deuterated chloroform (CDCl_3).
- The solution is transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).

^1H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (zg30).
- Number of Scans: 16-32 scans are typically acquired to achieve a good signal-to-noise ratio.
- Spectral Width: A spectral width of approximately 12-16 ppm is used.
- Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

^{13}C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .
- Spectral Width: A spectral width of approximately 200-240 ppm is used.

- Data Processing: Similar to ^1H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5).

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of solid **3-Chloro-2-nitrophenol** is finely ground in an agate mortar and pestle.
- Around 100-200 mg of dry potassium bromide (KBr) powder is added and thoroughly mixed with the sample.
- The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Data Acquisition:

- A background spectrum of a pure KBr pellet is first recorded.
- The sample pellet is then placed in the sample holder of the spectrometer.
- The spectrum is typically recorded over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

Sample Introduction:

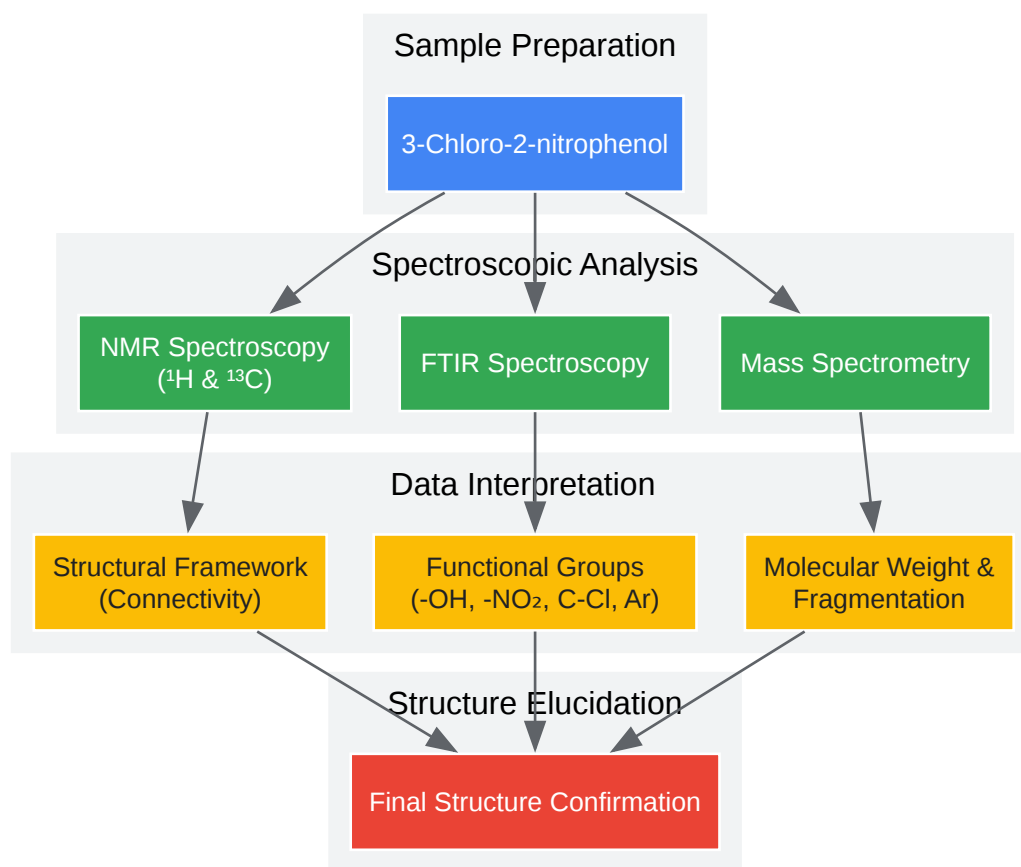
- For GC-MS, a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) is injected into the GC. The compound is separated from the solvent and elutes into the mass spectrometer.
- Alternatively, a small amount of the solid sample can be introduced directly into the ion source using a direct insertion probe.

Data Acquisition (Electron Ionization - EI):

- Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.
- Mass Range: The spectrometer scans a mass-to-charge ratio (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a chemical compound like **3-Chloro-2-nitrophenol**.



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Spectroscopic analysis workflow for **3-Chloro-2-nitrophenol**.

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References

- 1. P-Nitrophenol Vs Ir - 636 Words | Bartleby [bartleby.com]
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